Natrium-Molybdat

Übersicht

Beschreibung

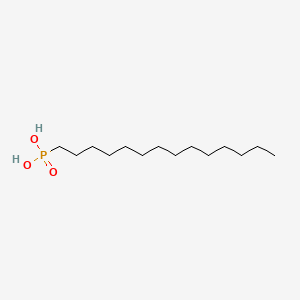

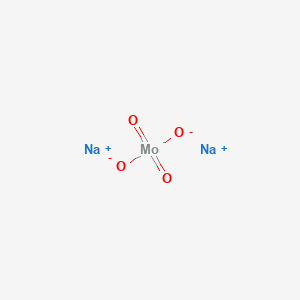

Sodium molybdate is an inorganic compound with the chemical formula Na₂MoO₄. It is a white crystalline powder that is highly soluble in water and often encountered as the dihydrate form, Na₂MoO₄·2H₂O. This compound is widely used in various industries due to its unique properties and versatility .

Wissenschaftliche Forschungsanwendungen

Sodium molybdate has a wide range of applications in scientific research:

Wirkmechanismus

Sodium molybdate exerts its effects by dissociating into sodium ions (Na⁺) and molybdate ions (MoO₄²⁻) in aqueous solutions. The molybdate ions can interact with various molecular targets and pathways, including enzyme systems involved in redox reactions and metal ion transport . In corrosion inhibition, sodium molybdate forms a passivation layer on metal surfaces, protecting them from oxidation .

Similar Compounds:

Sodium tungstate (Na₂WO₄): Similar to sodium molybdate, sodium tungstate is used as a corrosion inhibitor and in various industrial applications.

Ammonium molybdate ((NH₄)₂MoO₄): Used as a source of molybdenum in fertilizers and in analytical chemistry.

Calcium molybdate (CaMoO₄): Used in phosphor materials and as a catalyst.

Uniqueness: Sodium molybdate is unique due to its high solubility in water, making it more versatile for aqueous applications compared to other molybdate compounds. Its effectiveness as a corrosion inhibitor at lower concentrations also sets it apart from similar compounds .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Sodium molybdate is an important inhibitor of acid phosphatases, enzymes that are involved in bone resorption. By inhibiting these enzymes, sodium molybdate can prevent bone degradation . Additionally, sodium molybdate stabilizes the nonactivated glucocorticoid-receptor complex, which is crucial for the regulation of various physiological processes . The compound interacts with several biomolecules, including proteins and enzymes, to exert its biochemical effects.

Cellular Effects

Sodium molybdate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It supports the biosynthesis of molybdoenzymes, which are involved in essential cellular functions such as energy generation and detoxification reactions . Excessive exposure to sodium molybdate can lead to metabolic disorders, affecting cell function and potentially contributing to diseases such as obesity, diabetes, and cardiovascular diseases .

Molecular Mechanism

At the molecular level, sodium molybdate exerts its effects through binding interactions with biomolecules. It acts as a cofactor for molybdoenzymes, facilitating enzyme activation and catalysis of biochemical reactions . Sodium molybdate can also inhibit or activate specific enzymes, leading to changes in gene expression and metabolic pathways . These interactions are critical for maintaining cellular homeostasis and metabolic balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium molybdate can change over time. The compound is relatively stable, but its efficacy can be influenced by factors such as temperature and pH . Long-term exposure to sodium molybdate in in vitro and in vivo studies has shown that it can lead to alterations in cellular function, including changes in enzyme activity and metabolic processes . These temporal effects are important for understanding the compound’s stability and potential long-term impacts.

Dosage Effects in Animal Models

The effects of sodium molybdate vary with different dosages in animal models. At low doses, it can support normal metabolic functions, while high doses can lead to toxic effects . Studies have shown that high-dose exposure to sodium molybdate can induce testicular damage and interfere with reproductive cycles in animal models . It is crucial to determine the appropriate dosage to avoid adverse effects and ensure the compound’s safety.

Metabolic Pathways

Sodium molybdate is involved in several metabolic pathways, primarily through its role as a cofactor for molybdoenzymes. These enzymes catalyze reactions in the metabolism of sulfur amino acids, purines, and aldehydes . Sodium molybdate influences metabolic flux and metabolite levels, contributing to the regulation of various biochemical processes . Its involvement in these pathways is essential for maintaining metabolic homeostasis.

Transport and Distribution

Within cells and tissues, sodium molybdate is transported and distributed through specific transporters and binding proteins. In plants, molybdate transporters such as MOT1.1 and MOT1.2 play a crucial role in the uptake and distribution of molybdate . These transporters ensure that sodium molybdate reaches its target sites, where it can participate in biochemical reactions and support cellular functions.

Subcellular Localization

Sodium molybdate’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In plants, molybdate transporters facilitate the localization of sodium molybdate to the vacuole and other cellular compartments, ensuring its availability for metabolic processes . This precise localization is critical for the compound’s effectiveness in biochemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium molybdate is typically synthesized by dissolving molybdenum trioxide (MoO₃) in sodium hydroxide (NaOH) at temperatures between 50-70°C. The reaction produces sodium molybdate dihydrate, which can be crystallized by cooling the solution . The reaction is as follows: [ \text{MoO}_3 + 2\text{NaOH} + \text{H}_2\text{O} \rightarrow \text{Na}_2\text{MoO}_4·2\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of sodium molybdate involves roasting molybdenum ore to produce molybdenum trioxide, which is then reacted with sodium hydroxide to yield sodium molybdate . Another method involves microwave-enhanced roasting and alkali leaching of molybdenum concentrate, which offers higher efficiency and lower energy consumption .

Types of Reactions:

-

Reduction: Sodium molybdate can be reduced to molybdenum(IV) oxide (MoO₂) using sodium borohydride (NaBH₄) as a reducing agent . [ \text{Na}_2\text{MoO}_4 + \text{NaBH}_4 + 2\text{H}_2\text{O} \rightarrow \text{NaBO}_2 + \text{MoO}_2 + 2\text{NaOH} + 3\text{H}_2 ]

-

Substitution: Sodium molybdate reacts with dithiophosphate acids to form molybdenum dithiophosphate complexes . [ \text{Na}_2\text{MoO}_4 + 2(\text{RO})_2\text{PS}_2\text{H} \rightarrow [\text{MoO}_2(\text{S}_2\text{P}(\text{OR})_2)_2] ]

Common Reagents and Conditions: Common reagents include sodium borohydride for reduction reactions and dithiophosphate acids for substitution reactions. These reactions typically occur under mild conditions at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions include molybdenum(IV) oxide and molybdenum dithiophosphate complexes.

Eigenschaften

IUPAC Name |

disodium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2Na.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXXNOYZHKPKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2MoO4, MoNa2O4 | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_molybdate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-40-6 (dihydrate), 12680-49-8 (cpd with unspecified MF) | |

| Record name | Sodium molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE POWDER. | |

| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium molybdate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 100 °C: 84 | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.78 g/cm³ | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS RN |

7631-95-0, 13466-16-5 | |

| Record name | Sodium molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium molybdate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/948QAQ08I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

687 °C | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

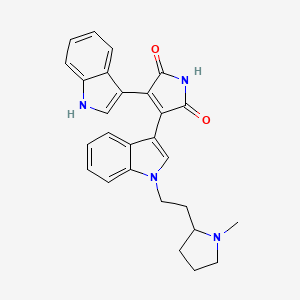

![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)

![4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide](/img/structure/B1662965.png)